

Recrystallization techniques for the purification of crude 5-Nitrosalicylic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitrosalicylic acid

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Technical Support Center: Purification of 5-Nitrosalicylic Acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the recrystallization of crude **5-Nitrosalicylic acid**.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of **5-Nitrosalicylic acid**? A1: The choice of solvent depends on the impurity profile and desired purity. Mixed solvent systems are highly effective. A 75% ethanol/water solution is commonly used, as is a mixture of 35 mL ethanol and 15 mL water for specific quantities.^[1] **5-Nitrosalicylic acid** is soluble in organic solvents like ethanol, methanol, and acetone, and only slightly soluble in water.^{[2][3]} Its solubility in water increases with temperature, which can also be exploited for purification.^{[3][4]}

Q2: What are the most common impurities in crude **5-Nitrosalicylic acid**? A2: The most prevalent impurity is typically the isomeric byproduct, 3-nitrosalicylic acid, which forms during the nitration of salicylic acid.^[5] Unreacted salicylic acid can also be present.

Q3: What is the expected appearance and melting point of pure **5-Nitrosalicylic acid**? A3: Pure **5-Nitrosalicylic acid** appears as a yellow crystalline solid or light yellow needle-like crystals.^{[1][2]} Its melting point is consistently reported in the range of 229-237 °C.^{[1][2]}

Q4: How can I remove colored impurities during the recrystallization process? A4: If the hot, dissolved solution of your crude product shows significant color beyond the expected yellow, you can use activated charcoal. Add a small amount of charcoal to the hot solution, keep it at or near boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool.^[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of **5-Nitrosalicylic acid**.

Problem: No crystals form after the hot solution has cooled.

- Possible Cause: An excessive amount of solvent was used, keeping the compound fully dissolved even at lower temperatures.^[7]
- Solution: Reheat the flask and gently boil the solution to evaporate a portion of the solvent. Once the volume is reduced, allow the solution to cool again. If crystals still do not appear, the solution may be supersaturated.^{[6][7]}
- Possible Cause: The solution is supersaturated and requires a nucleation site to initiate crystal growth.
- Solution: Try vigorously scratching the inner wall of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.^[7] Alternatively, if available, add a tiny "seed crystal" of pure **5-Nitrosalicylic acid** to the cooled solution to induce crystallization.^[6]

Problem: The product separates as an oil instead of crystals ("oiling out").

- Possible Cause: The solution is cooling too quickly, causing the solute to come out of solution above its melting point in the solvent system. This can also be caused by a high concentration of impurities.^{[7][8]}
- Solution: Reheat the solution until the oil completely redissolves. If necessary, add a small amount of additional solvent (the "good" solvent in a mixed pair, e.g., ethanol in an ethanol/water system) to ensure complete dissolution.^[7] Allow the flask to cool much more

slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature gradually.

Problem: Crystals form too rapidly into a fine powder.

- Possible Cause: The solution was cooled too quickly or was overly concentrated. Rapid precipitation tends to trap impurities within the crystal lattice, reducing the effectiveness of the purification.^[6]
- Solution: For the highest purity, it is best to aim for slow, methodical crystal growth. Reheat the solution to redissolve the powder, add a small amount (1-2 mL) of additional hot solvent to slightly decrease saturation, and then cool the solution slowly.^[6]

Problem: The final yield of purified crystals is very low.

- Possible Cause: Too much solvent was used initially, leaving a significant portion of the product dissolved in the mother liquor after filtration.
- Solution: You can attempt to recover a second crop of crystals by boiling off more solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first. To optimize your initial yield, use the minimum amount of hot solvent required to fully dissolve the crude solid.
- Possible Cause: The crystals were washed with a solvent in which they have some solubility, or the washing solvent was not cold enough.
- Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize loss of the purified product.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol-Water System

This is a robust method for general purification of crude **5-Nitrosalicylic acid**.

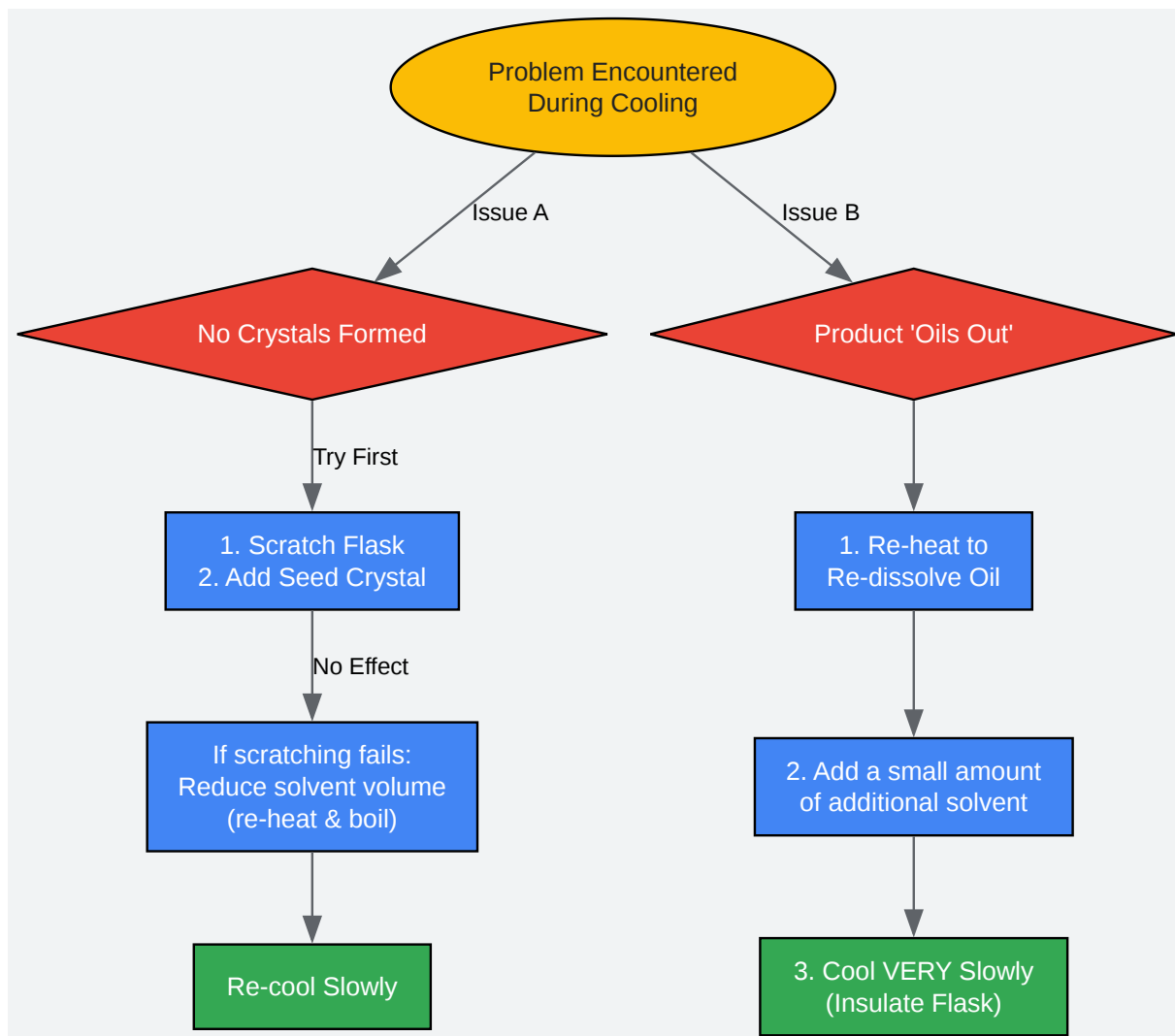
- Dissolution: Place the crude **5-Nitrosalicylic acid** in an Erlenmeyer flask. Add a minimal volume of 95% ethanol and heat the mixture gently (e.g., on a hot plate) while stirring or swirling until the solid dissolves completely.

- **Hot Filtration (Optional):** If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration into a clean, pre-warmed flask.
- **Induce Crystallization:** While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached. Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.
- **Cooling & Crystallization:** Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, you can later place the flask in an ice-water bath.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture.
- **Drying:** Allow the crystals to dry completely in the air or in a desiccator. Confirm purity by measuring the melting point.



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Caption: General workflow for the recrystallization of **5-Nitrosalicylic acid**.



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Caption: Troubleshooting logic for common recrystallization issues.

Supporting Data

The solubility of **5-Nitrosalicylic acid** is highly dependent on the solvent and temperature. Understanding these properties is crucial for selecting an appropriate recrystallization solvent and optimizing the recovery yield.

Solvent	Solubility (Mole Fraction x 10 ³) at 288.15 K (~15°C)	Solubility (Mole Fraction x 10 ³) at 323.15 K (~50°C)
Water	0.81	2.54
Methanol	100.90	258.10
Ethanol	70.89	194.20
Isopropanol	47.78	139.70
Ethyl Acetate	39.52	129.80
Acetonitrile	106.60	228.80
N,N-dimethylformamide (DMF)	266.10	441.80
N-methyl-2-pyrrolidinone (NMP)	303.80	506.70

Data adapted from a comprehensive solubility study.[9] This table clearly shows that **5-Nitrosalicylic acid** has low solubility in cold water but significantly higher solubility in hot organic solvents like methanol, DMF, and NMP, making these suitable candidates for recrystallization. The large difference in solubility between hot and cold temperatures is the key principle that allows for purification.

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- To cite this document: BenchChem. [Recrystallization techniques for the purification of crude 5-Nitrosalicylic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045951#recrystallization-techniques-for-the-purification-of-crude-5-nitrosalicylic-acid]

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